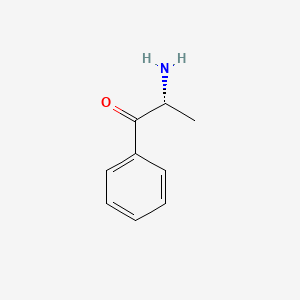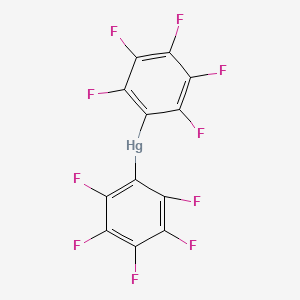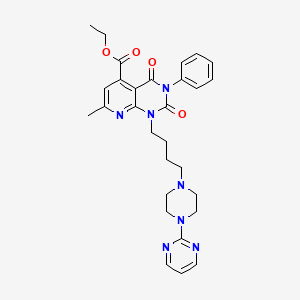
(+)-Cathinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Cathinone is a naturally occurring stimulant found in the leaves of the khat plant (Catha edulis). It is structurally similar to amphetamines and has psychoactive properties. The compound is known for its stimulating effects, which include increased alertness, energy, and euphoria. Due to its stimulant properties, this compound has been the subject of various scientific studies and has applications in different fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Cathinone typically involves the reduction of cathinone precursors. One common method is the reduction of cathinone using sodium borohydride in methanol. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound involves more scalable methods, such as catalytic hydrogenation. This process uses a catalyst, typically palladium on carbon, and hydrogen gas to reduce the precursor compound. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
(+)-Cathinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cathinone N-oxide.
Reduction: Reduction of this compound leads to the formation of (+)-norephedrine.
Substitution: Substitution reactions can occur at the amine group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides are used for substitution reactions.
Major Products
Oxidation: Cathinone N-oxide
Reduction: (+)-Norephedrine
Substitution: Various substituted cathinone derivatives
科学研究应用
(+)-Cathinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other compounds.
Biology: Studied for its effects on the central nervous system.
Medicine: Investigated for potential therapeutic uses, such as in the treatment of attention deficit hyperactivity disorder (ADHD).
Industry: Utilized in the development of new stimulant drugs and psychoactive substances.
作用机制
(+)-Cathinone exerts its effects by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It acts on the central nervous system by inhibiting the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in heightened alertness, energy, and euphoria.
相似化合物的比较
Similar Compounds
Amphetamine: Structurally similar and also a stimulant.
Methcathinone: A synthetic derivative with similar psychoactive effects.
Ephedrine: Another stimulant with a similar structure.
Uniqueness
(+)-Cathinone is unique due to its natural occurrence in the khat plant and its specific psychoactive profile. Unlike synthetic stimulants, it has a long history of traditional use in certain cultures.
属性
CAS 编号 |
80096-54-4 |
|---|---|
分子式 |
C9H11NO |
分子量 |
149.19 g/mol |
IUPAC 名称 |
(2R)-2-amino-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H11NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,10H2,1H3/t7-/m1/s1 |
InChI 键 |
PUAQLLVFLMYYJJ-SSDOTTSWSA-N |
手性 SMILES |
C[C@H](C(=O)C1=CC=CC=C1)N |
规范 SMILES |
CC(C(=O)C1=CC=CC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidenemethyl)pyrrolidine](/img/structure/B15195619.png)
![N-[(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]-3-fluorobenzamide](/img/structure/B15195623.png)




![N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide](/img/structure/B15195671.png)





![(6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate](/img/structure/B15195712.png)

